molecular formula C18H16N2O3 B4265208 N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide

N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide

Cat. No. B4265208
M. Wt: 308.3 g/mol
InChI Key: FXACKBGYQMCOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cell survival.

Mechanism of Action

N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide exerts its pharmacological effects by inhibiting the activity of IκB kinase (IKK), which is a key regulator of the NF-κB pathway. IKK phosphorylates IκBα, leading to its degradation and subsequent translocation of NF-κB into the nucleus, where it activates the transcription of target genes. N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide blocks the phosphorylation of IκBα by IKK, thereby preventing the translocation of NF-κB into the nucleus and the subsequent gene expression.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In cancer cells, N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of many autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide has several advantages for lab experiments, including its high potency and selectivity for IKK inhibition, as well as its ability to penetrate cell membranes and inhibit NF-κB activation in vivo. However, N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.

Future Directions

N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions for N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide include the development of more potent and selective IKK inhibitors, the identification of biomarkers for patient selection, and the investigation of its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Its ability to inhibit the NF-κB pathway makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and its potential applications in other diseases.

Scientific Research Applications

N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several studies have demonstrated that N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide can inhibit the activation of NF-κB pathway, which is known to promote the growth and survival of cancer cells. In addition, N-3-isoxazolyl-2-methoxy-2,2-diphenylacetamide has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of many autoimmune and inflammatory diseases.

properties

IUPAC Name

2-methoxy-N-(1,2-oxazol-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-18(14-8-4-2-5-9-14,15-10-6-3-7-11-15)17(21)19-16-12-13-23-20-16/h2-13H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXACKBGYQMCOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1,2-oxazol-3-yl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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